molecular formula C9H15N3O3 B6183321 tert-butyl N-(4-diazo-3-oxobutyl)carbamate CAS No. 207555-88-2

tert-butyl N-(4-diazo-3-oxobutyl)carbamate

Cat. No.: B6183321
CAS No.: 207555-88-2
M. Wt: 213.2
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Description

tert-butyl N-(4-diazo-3-oxobutyl)carbamate: is a chemical compound with the molecular formula C10H17N3O3 It is known for its unique structure, which includes a diazo group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-diazo-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a diazo compound. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the diazo group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-diazo-3-oxobutyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form different products.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-diazo-3-oxobutyl)carbamate is used as a reagent in organic synthesis

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its reactivity allows it to form covalent bonds with specific amino acid residues in proteins.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to form stable carbamate linkages makes it a candidate for prodrug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the synthesis of complex molecules with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-diazo-3-oxobutyl)carbamate involves the reactivity of its diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or proteins, to exert their effects. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

  • tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate
  • tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate

Comparison: tert-butyl N-(4-diazo-3-oxobutyl)carbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its diazo group provides a unique handle for various transformations, making it a valuable tool in synthetic chemistry and research applications.

Properties

CAS No.

207555-88-2

Molecular Formula

C9H15N3O3

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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